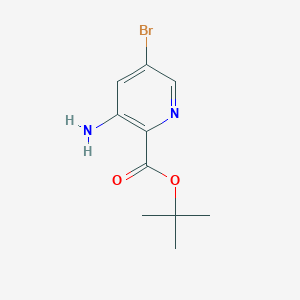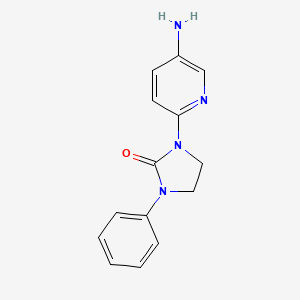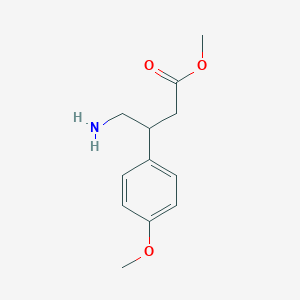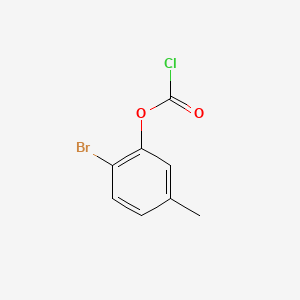
2-Bromo-5-methylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further bonded to a chloroformate group. It is a colorless to pale yellow liquid that is sensitive to moisture and degrades in the presence of water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylphenyl chloroformate typically involves the reaction of 2-Bromo-5-methylphenol with phosgene. The reaction is carried out in an inert solvent such as toluene under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction proceeds as follows: [ \text{2-Bromo-5-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous feeding of 2-Bromo-5-methylphenol and phosgene into a reactor equipped with efficient cooling and stirring mechanisms. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction. The product is then purified through distillation under reduced pressure to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-methylphenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates. [ \text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} ]
Reaction with Alcohols: Formation of carbonate esters. [ \text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} ]
Reaction with Carboxylic Acids: Formation of mixed anhydrides. [ \text{this compound} + \text{Carboxylic Acid} \rightarrow \text{Mixed Anhydride} + \text{HCl} ]
Common Reagents and Conditions: These reactions are typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reactions are carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate group.
Major Products: The major products formed from these reactions include carbamates, carbonate esters, and mixed anhydrides, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methylphenyl chloroformate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the protection of amine groups in peptide synthesis. It is also employed in the derivatization of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis.
Biology: Utilized in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methylphenyl chloroformate involves the nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release hydrochloric acid and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Methyl Chloroformate: A simpler chloroformate ester used in similar derivatization reactions.
Ethyl Chloroformate: Another chloroformate ester with similar reactivity but different physical properties.
Benzyl Chloroformate: Used for the protection of amine groups in peptide synthesis, similar to 2-Bromo-5-methylphenyl chloroformate.
Uniqueness: this compound is unique due to the presence of the bromine atom and the methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role.
Eigenschaften
Molekularformel |
C8H6BrClO2 |
|---|---|
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
(2-bromo-5-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO2/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3 |
InChI-Schlüssel |
XMISQMMCYFPCKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Br)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride](/img/structure/B13521602.png)
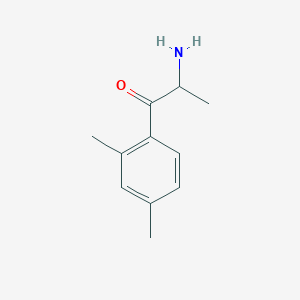

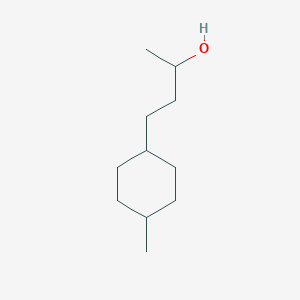
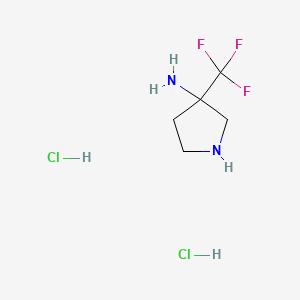

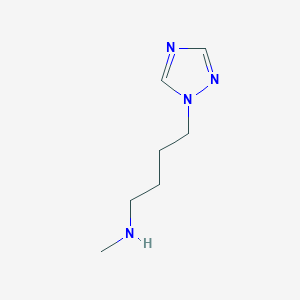
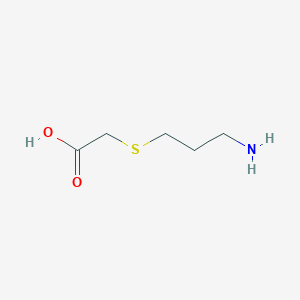
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
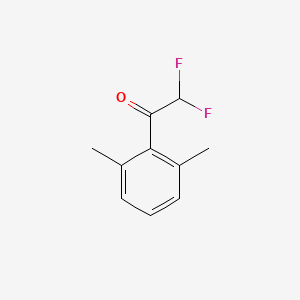
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
